3,3,5-Trimethylazepan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3,3,5-trimethylazepan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-7-4-5-10-8(11)9(2,3)6-7/h7H,4-6H2,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVSGNGFXZMOQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(=O)C(C1)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70776482 | |
| Record name | 3,3,5-Trimethylazepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70776482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21876-27-7 | |
| Record name | 3,3,5-Trimethylazepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70776482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 3,3,5 Trimethylazepan 2 One
Historical and Current Approaches to Azepan-2-one (B1668282) Ring Formation
The formation of the azepan-2-one (or ε-caprolactam) ring is a cornerstone of industrial organic chemistry, primarily due to its role as the monomer for Nylon-6. wikipedia.org Over the years, a variety of synthetic methods have been developed, ranging from classical rearrangement reactions to more modern catalytic approaches.
Classical Cyclization and Rearrangement Reactions Applicable to Azepan-2-ones
The most established methods for the synthesis of azepan-2-ones rely on rearrangement reactions that expand a six-membered ring. The Beckmann and Schmidt rearrangements are the most prominent examples.
The Beckmann rearrangement is a widely used industrial process for the production of ε-caprolactam from cyclohexanone (B45756) oxime. wikipedia.org The reaction is typically catalyzed by strong acids, such as sulfuric acid or oleum, which facilitate the rearrangement of the oxime to the corresponding lactam. wikipedia.orgtue.nl The mechanism involves the protonation of the oxime's hydroxyl group, followed by the migration of the alkyl group that is anti-periplanar to the leaving group on the nitrogen atom. wikipedia.orgpearson.commasterorganicchemistry.com For unsymmetrical ketones, the stereochemistry of the oxime dictates which group migrates, thus determining the final lactam structure. uomustansiriyah.edu.iq However, under acidic conditions, the E/Z isomerization of the oxime can be fast, leading to a mixture of products, with the regioselectivity often governed by the migratory aptitude of the adjacent groups (aryl, alkenyl > tertiary alkyl > secondary alkyl > primary alkyl). chem-station.com
The Schmidt reaction offers an alternative route to azepan-2-ones, involving the reaction of a ketone with hydrazoic acid (HN₃) in the presence of a strong acid. wikipedia.orgwikipedia.org This reaction proceeds through the addition of hydrazoic acid to the protonated carbonyl group to form an azidohydrin intermediate. wikipedia.orgtcichemicals.com Subsequent rearrangement with the expulsion of nitrogen gas leads to the formation of a nitrilium ion, which is then hydrated to yield the amide. wikipedia.orgwikipedia.org In the case of unsymmetrical ketones, the migratory aptitude of the substituents plays a crucial role in determining the regiochemical outcome, with more electron-rich and sterically larger groups generally showing a higher tendency to migrate. libretexts.org
| Reaction | Starting Material | Reagents | Product | Key Features |
| Beckmann Rearrangement | Cyclohexanone Oxime | Strong Acid (e.g., H₂SO₄) | ε-Caprolactam | Industrially significant; stereospecific migration of the anti-periplanar group. wikipedia.orguomustansiriyah.edu.iq |
| Schmidt Reaction | Cyclohexanone | Hydrazoic Acid (HN₃), Strong Acid | ε-Caprolactam | Alternative to Beckmann; regioselectivity influenced by migratory aptitude. wikipedia.orglibretexts.org |
Intramolecular Carbonyl-Amine Condensation Routes
The direct cyclization of an ω-amino acid to form a lactam is a fundamental method for the synthesis of cyclic amides. Specifically, the intramolecular condensation of 6-aminocaproic acid (or its esters) can yield ε-caprolactam, typically at elevated temperatures. While conceptually simple, this method is often more relevant for the synthesis of smaller or larger ring lactams and can be less efficient for the formation of the seven-membered azepan-2-one ring compared to rearrangement methods. However, enzymatic or catalyzed versions of this cyclization have been explored. For instance, recombinant microorganisms have been developed to produce various lactams from ω-amino acids. google.com
Ring Expansion Reactions for Azepane Scaffold Construction
Ring expansion reactions provide another strategic avenue to the azepane skeleton. These methods often involve the expansion of a more readily available six-membered piperidine (B6355638) ring. One such strategy involves the reaction of piperidine derivatives that can generate a reactive intermediate, such as an aziridinium (B1262131) ion, which is then opened by a nucleophile to afford the ring-expanded azepane. rsc.org Another approach involves the photochemical dearomative ring expansion of nitroarenes, which can be converted into singlet nitrenes that rearrange to form a seven-membered ring system, subsequently hydrogenated to yield azepanes. nih.gov Furthermore, the ring expansion of pyrrolidines via a bicyclic azetidinium intermediate has been shown to produce substituted azepanes. researchgate.net
Hydrolytic or Reductive Cleavage Strategies for Precursor Synthesis
The synthesis of the open-chain precursors required for intramolecular cyclization often involves hydrolytic or reductive cleavage strategies. For example, ε-caprolactam itself can be hydrolyzed to produce 6-aminocaproic acid. ehu.es More complex strategies for synthesizing substituted ω-amino acids can involve classical amino acid synthesis methods. These include the Hofmann and Curtius rearrangements of appropriate dicarboxylic acid derivatives. tcichemicals.comquimicaorganica.orgwikipedia.orgnih.gov The Hofmann rearrangement converts an amide into a primary amine with one less carbon atom using bromine and a strong base. tcichemicals.comquimicaorganica.orgnumberanalytics.com The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be hydrolyzed to a primary amine. pearson.comwikipedia.orgnih.govtestbook.com Reductive amination of a keto acid is another powerful method for synthesizing amino acids. wikipedia.orgnih.govresearchgate.netacs.org
Targeted Synthesis of 3,3,5-Trimethylazepan-2-one
The synthesis of this compound requires careful consideration of the placement of the three methyl groups. The most direct approach involves starting with a precursor that already contains the desired substitution pattern.
Precursor Design and Synthesis for Specific Methyl Group Placement
The logical precursor for the synthesis of this compound via classical rearrangement reactions is 3,3,5-trimethylcyclohexanone (B147574) . This ketone can be synthesized with high selectivity through the catalytic hydrogenation of isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexen-1-one). guidechem.comgoogle.comatamanchemicals.com
The subsequent conversion of 3,3,5-trimethylcyclohexanone to this compound can be achieved through either the Beckmann or Schmidt rearrangement.
Via Beckmann Rearrangement:
The first step is the conversion of 3,3,5-trimethylcyclohexanone to its corresponding oxime, 3,3,5-trimethylcyclohexanone oxime , by reaction with hydroxylamine. masterorganicchemistry.com The subsequent acid-catalyzed Beckmann rearrangement of this unsymmetrical oxime can theoretically lead to two different lactams, depending on which alkyl group migrates. The migration of the more substituted C2 carbon would lead to This compound , while migration of the less substituted C6 carbon would result in 4,6,6-trimethylazepan-2-one . The regioselectivity is determined by the stereochemistry of the oxime (E or Z isomer) and the migratory aptitude of the adjacent carbon atoms. uomustansiriyah.edu.iqchem-station.com Generally, the more substituted carbon has a higher migratory aptitude, which would favor the formation of this compound.
Via Schmidt Reaction:
The direct reaction of 3,3,5-trimethylcyclohexanone with hydrazoic acid (HN₃) in the presence of a strong acid would also be expected to yield a mixture of the two possible lactams: This compound and 4,6,6-trimethylazepan-2-one . wikipedia.orgwikipedia.org The regioselectivity of the Schmidt reaction is governed by the migratory aptitude of the adjacent α-carbons. The more substituted α-carbon (the one bearing the gem-dimethyl group) would be expected to migrate preferentially, leading to the desired This compound as the major product. libretexts.org
Alternative Precursor Synthesis for Intramolecular Cyclization:
An alternative, though likely more synthetically demanding, route would involve the synthesis of 6-amino-3,3,5-trimethylhexanoic acid . This could potentially be synthesized from 3,5,5-trimethylhexanoic acid through a sequence involving α-halogenation followed by amination. The subsequent intramolecular cyclization of this amino acid would then yield This compound .
| Precursor | Reaction | Reagents | Target Product | Key Considerations |
| 3,3,5-Trimethylcyclohexanone Oxime | Beckmann Rearrangement | Strong Acid | This compound | Regioselectivity depends on oxime stereochemistry and migratory aptitude. uomustansiriyah.edu.iqchem-station.com |
| 3,3,5-Trimethylcyclohexanone | Schmidt Reaction | HN₃, Strong Acid | This compound | Regioselectivity is governed by the migratory aptitude of the α-carbons. libretexts.org |
| 6-Amino-3,3,5-trimethylhexanoic Acid | Intramolecular Cyclization | Heat/Catalyst | This compound | Requires a multi-step synthesis of the amino acid precursor. |
Stereoselective Approaches to Methylated Azepan-2-ones
The creation of specific stereoisomers of methylated azepan-2-ones, such as this compound, is a significant challenge in organic synthesis, demanding precise control over the spatial arrangement of atoms. Stereoselective approaches are critical for producing enantiomerically pure compounds, which is often essential for their desired applications.
One prominent strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the reacting molecule to guide the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. While effective, this method requires stoichiometric amounts of the chiral starting material.
Catalytic asymmetric synthesis represents a more advanced and atom-economical approach. This involves using a chiral catalyst to influence the stereoselectivity of the reaction. For instance, the asymmetric synthesis of β-lactams has been achieved using nickel-hydride catalysis with chiral ligands, which allows for the enantioselective formation of the lactam ring. sciencedaily.com Similarly, osmium-catalyzed tethered aminohydroxylation has been employed for the stereoselective synthesis of heavily hydroxylated azepane iminosugars, demonstrating the power of metal catalysts in controlling stereochemistry during ring formation. nih.gov Another approach involves the stereoselective ring expansion of smaller, more readily available chiral precursors, such as 2-azanorbornan-3-yl methanols, to create chiral bridged azepanes. researchgate.net This method proceeds through an aziridinium intermediate, with the stereochemistry of the final product being dependent on the configuration of the starting alcohol. researchgate.net
Optimization of Reaction Conditions for Yield and Selectivity
Achieving high yield and selectivity in the synthesis of this compound is contingent upon the meticulous optimization of various reaction parameters. Key factors that are typically manipulated include temperature, solvent, catalyst type and loading, and the nature of any reagents such as bases. researchgate.net
The choice of solvent can dramatically influence reaction outcomes. For example, in the silver(I)-promoted oxidative coupling for the synthesis of dihydrobenzofuran neolignans, acetonitrile (B52724) was found to provide the best balance between conversion and selectivity compared to more traditional solvents like dichloromethane (B109758) and benzene. scielo.br Temperature is another critical variable; increasing reaction temperature can enhance the reaction rate but may also lead to the formation of undesired byproducts, thus lowering selectivity. researchgate.netnih.gov In a copper-catalyzed three-component reaction, increasing the temperature from 120 °C to 150 °C improved the yield of the desired quinazolinone. researchgate.net
The type and amount of catalyst and base are also crucial. In some direct amidation reactions, NaH proved to be a superior base, leading to the highest product yield. researchgate.net The following table illustrates a conceptual optimization study for a hypothetical synthesis of a substituted lactam, demonstrating how systematic variation of parameters can lead to improved outcomes.
Table 1: Conceptual Optimization of Reaction Conditions
| Entry sort | Catalyst sort | Solvent sort | Temperature (°C) sort | Yield (%) sort |
|---|---|---|---|---|
| 1 | Pd(OAc)₂ | Toluene | 80 | 45 |
| 2 | Pd(OAc)₂ | Dioxane | 100 | 75 |
| 3 | CuI | DMSO | 120 | 60 |
| 4 | NiCl₂(dppp) | THF | 60 | 30 |
| 5 | Pd(OAc)₂ | Dioxane | 120 | 85 |
| 6 | None | Dioxane | 120 | 15 |
Purification and Isolation Techniques for this compound
Once the synthesis of this compound is complete, the crude product must be purified to remove unreacted starting materials, catalysts, solvents, and byproducts. Several standard laboratory techniques are employed for this purpose.
Crystallization is a common and effective method for purifying solid compounds. This technique relies on the differences in solubility between the desired compound and impurities in a particular solvent or solvent mixture. A process for purifying a related compound, 2,3,5-trimethyl-p-benzoquinone, involves its separation from a mixture by crystallization. google.com For the target lactam, a suitable solvent would be one in which the compound is sparingly soluble at low temperatures but highly soluble at higher temperatures.
Chromatography is a versatile and widely used purification technique. High-performance liquid chromatography (HPLC) can be used for both analysis of purity and for purification on a preparative scale. nih.gov Another powerful technique is high-speed counter-current chromatography (HSCCC), which is a form of liquid-liquid partition chromatography that avoids the use of solid supports, minimizing irreversible adsorption of the sample. HSCCC has been successfully used to isolate and purify isoflavones from crude plant extracts using a two-phase solvent system. mdpi.comresearchgate.net
Extraction techniques, such as solid-phase extraction (SPE), can also be effective. SPE was used to isolate an antibiotic from a solid-state cultivation, demonstrating its utility in separating a target compound from a complex matrix. nih.gov Liquid-liquid extraction is also routinely used as an initial work-up step to separate the product from water-soluble or acid/base-soluble impurities.
Alternative Synthetic Pathways and Novel Method Development
Research into the synthesis of lactams and related heterocycles is continually evolving, with a focus on developing more efficient, selective, and sustainable methods.
Catalytic Methods in Lactam Synthesis
Catalysis is at the forefront of modern lactam synthesis. A variety of transition metals have been shown to effectively catalyze the formation of the lactam ring.
Rhodium-catalyzed C-H insertion: This method utilizes an α-diazoacetamide which, in the presence of a rhodium catalyst like Rh₂(OAc)₄, forms a carbenoid that can insert into a nearby C-H bond to yield a β-lactam. illinois.edu
Staudinger Reaction: The [2+2] cycloaddition of a ketene (B1206846) and an imine is a classic method for β-lactam synthesis. Catalytic asymmetric versions have been developed using chiral nucleophilic catalysts. illinois.eduacs.org
Palladium and Iridium Catalysis: Palladium catalysts have been used for the intramolecular hydroamidation of amidoalkynes to give lactams in good yields. organic-chemistry.org Iridium catalysts have been successfully employed in the synthesis of chiral γ-lactams. sciencedaily.com
Copper and Nickel Catalysis: Copper(I) iodide has been used to catalyze the intramolecular vinylation of iodoenamides to form five- to seven-membered lactams. organic-chemistry.org More recently, earth-abundant nickel catalysts have been shown to be effective for the asymmetric synthesis of β-lactams from simple hydrocarbon sources. sciencedaily.com
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry aim to make chemical processes more environmentally benign. rsc.org Applying these principles to the synthesis of this compound would involve several considerations:
Use of Safer Solvents: Replacing hazardous solvents like dichloromethane with "greener" alternatives such as acetonitrile or water, where possible. scielo.br
Catalyst Choice: Employing catalysts based on earth-abundant and less toxic metals, such as iron or nickel, instead of precious or hazardous metals like rhodium or mercury. sciencedaily.comresearchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions are an excellent example of this principle.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever feasible to reduce energy consumption.
Waste Reduction: Developing catalyst-free reactions or processes where the catalyst can be easily recovered and recycled. nih.gov The ultimate goal is to prevent the generation of waste rather than treating it after it has been created. youtube.com
Multicomponent Reactions for Azepane Derivatives
Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. MCRs are highly efficient and align well with the principles of green chemistry. They offer a powerful strategy for the rapid construction of complex molecules like azepane derivatives from simple precursors. researchgate.netscilit.com
For example, coumarin-annulated azepines have been synthesized via an acid-catalyzed pseudo three-component reaction of 3-amino-4-hydroxycoumarin with two equivalents of a substituted acetophenone. rsc.org Another strategy involves the use of consecutive Betti/Bargellini multicomponent reactions to construct novel oxazepine-based scaffolds, demonstrating the potential to build complex fused-ring systems containing a seven-membered ring. chemicalpapers.com The development of MCRs for the direct synthesis of functionalized azepane cores represents a significant step forward in creating molecular diversity with high efficiency.
Chemical Reactivity and Transformation Studies of 3,3,5 Trimethylazepan 2 One
Reactivity of the Lactam Carbonyl Group
The carbonyl group within the lactam ring is a key site for chemical transformations, primarily involving nucleophilic attack. The reactivity of this group is somewhat attenuated compared to acyclic amides due to ring strain and the partial double bond character between the carbonyl carbon and the nitrogen atom. frontiersin.org However, it remains susceptible to various reagents.
Hydrolytic enzymes such as lactamases can also catalyze the ring-opening of lactams, a process valuable for producing optically pure amino acids. acs.org While specific studies on 3,3,5-trimethylazepan-2-one are not extensively documented, the general principles of lactam hydrolysis suggest that under acidic or basic conditions, the ring will open to form the corresponding amino acid, 6-amino-3,3,5-trimethylheptanoic acid. The reaction proceeds via nucleophilic attack of water or hydroxide (B78521) on the carbonyl carbon.
An illustrative reaction scheme for the hydrolysis of a substituted caprolactam is shown below:
| Reactant | Reagent/Conditions | Product | Reaction Type |
| Substituted Caprolactam | H₂O, H⁺ or OH⁻ | Substituted 6-Aminocaproic Acid | Hydrolysis (Ring-Opening) |
Reduction: The lactam carbonyl group can be reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, converting lactams into cyclic amines. byjus.commasterorganicchemistry.com In the case of this compound, reduction with LiAlH₄ would yield 3,3,5-trimethylazepane. The reaction proceeds through the addition of a hydride ion to the carbonyl carbon. chemistrysteps.com Unlike sodium borohydride (B1222165) (NaBH₄), LiAlH₄ is strong enough to reduce amides and their cyclic counterparts. masterorganicchemistry.com
Below is a table summarizing the reduction of carbonyl functionalities:
| Functional Group | Reagent | Product |
| Lactam | LiAlH₄ | Cyclic Amine |
| Aldehyde/Ketone | LiAlH₄ or NaBH₄ | Alcohol |
| Carboxylic Acid/Ester | LiAlH₄ | Primary Alcohol |
Oxidation: The carbon atom alpha to the lactam nitrogen can be oxidized to a carbonyl group, converting the lactam into a cyclic imide. dntb.gov.ua This transformation can be achieved using various oxidizing agents, including ruthenium tetroxide, m-chloroperoxybenzoic acid (m-CPBA), or through aerobic oxidation methods. thieme-connect.comorganic-chemistry.org For this compound, oxidation would result in the formation of 3,3,5-trimethylazepan-2,7-dione. The oxidation of hydroxylactams, which are partial reduction products of imides, back to the imide form is also a synthetically useful transformation. mdpi.com
Reactions Involving the Lactam Nitrogen Atom
The nitrogen atom in the lactam ring, while part of an amide linkage, retains some nucleophilic character and can participate in various substitution reactions after deprotonation.
N-Alkylation: The hydrogen atom on the lactam nitrogen can be substituted with an alkyl group. This reaction typically requires a strong base to deprotonate the nitrogen, forming a lactamate anion, which then acts as a nucleophile towards an alkyl halide. researchgate.netarkat-usa.org Alternatively, methods using dialkyl ethers at high temperatures or microwave-assisted phase-transfer catalysis have been developed for the N-alkylation of lactams. google.commdpi.com The reaction of sodium ε-caprolactam with various alkyl halides has been shown to produce N-alkylated derivatives. arkat-usa.org
The following table provides examples of N-alkylation of ε-caprolactam derivatives:
| Alkylating Agent (RX) | Base | Product |
| Methyl Iodide | NaH | N-Methyl-ε-caprolactam |
| Ethyl Bromide | NaOH | N-Ethyl-ε-caprolactam |
| Benzyl Chloride | K₂CO₃/TBAB (Microwave) | N-Benzyl-ε-caprolactam |
N-Acylation: Similarly, the lactam nitrogen can be acylated to form N-acyl lactams. These compounds are important intermediates in various synthetic transformations, including the synthesis of amino acids like DL-Lysine from N-acyl-ε-caprolactams. acs.org The N-acylation can be achieved using acyl chlorides or anhydrides in the presence of a base. N-acyl derivatives of ε-caprolactam can be converted back to ε-caprolactam through deacylation processes. google.com
The lactam nitrogen serves as a handle for introducing a variety of functional groups, leading to the synthesis of diverse derivatives. For instance, N-substituted ε-caprolactam derivatives have been synthesized and evaluated for various applications. arkat-usa.org The Ullmann amination of aryl halides provides a pathway to N-arylated caprolactam derivatives. researchgate.net These functionalization reactions expand the chemical space of lactams and allow for the tuning of their properties for specific applications.
Reactivity of the Azepane Ring Carbons
While the lactam group is the most reactive site, the carbon atoms of the azepane ring can also undergo functionalization, particularly the α-carbon adjacent to the carbonyl group.
The α-carbon of lactams can be functionalized, although direct α-lithiation and substitution of N-Boc protected azepane is often a low-yielding process. acs.org More effective methods involve the creation of α-halo eneformamides from the lactam, which can then participate in palladium-mediated cross-coupling reactions (e.g., Heck, Sonogashira, Suzuki) to introduce various substituents at the α-position. acs.org This approach allows for the synthesis of a wide range of functionalized azepanes. mdpi.com Additionally, studies on β-lactams have shown that substituents at the α-carbon can significantly influence their reactivity. nih.gov While direct studies on this compound are limited, these general methodologies for caprolactam derivatives suggest potential pathways for the functionalization of its azepane ring. The synthesis of various polyhydroxyazepanes as glycosidase inhibitors highlights the importance of functionalized azepane rings in medicinal chemistry. nih.gov
Functionalization at Positions Adjacent to the Nitrogen and Carbonyl
The positions alpha to the nitrogen and carbonyl groups are key sites for chemical modification in lactams.
N-Functionalization: The nitrogen atom of the lactam is a nucleophilic center and can undergo reactions with various electrophiles. N-acylation and N-alkylation are common transformations for lactams. For instance, reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding N-acyl-3,3,5-trimethylazepan-2-one. Similarly, N-alkylation can be achieved using alkyl halides.
α-Carbonyl Functionalization: The carbon atom alpha to the carbonyl group (C-2) is acidic and can be deprotonated by a strong base to form an enolate. This enolate can then react with a variety of electrophiles. For example, alkylation at this position can be achieved by treating the lactam with a strong base like lithium diisopropylamide (LDA) followed by an alkyl halide. Halogenation at the α-position is also a feasible transformation, typically using reagents like N-bromosuccinimide (NBS).
Electrophilic and Nucleophilic Aromatic Substitution (if applicable to ring systems)
This section is not applicable as this compound is an aliphatic, non-aromatic compound. Therefore, it does not undergo electrophilic or nucleophilic aromatic substitution reactions.
Transformations at the Methyl Substituted Centers
The methyl groups at positions 3 and 5 are generally unreactive. However, under forcing conditions, such as those involving free radicals, transformations can be initiated. For example, radical halogenation using a reagent like N-bromosuccinimide under UV irradiation could potentially lead to the formation of bromomethyl derivatives. However, such reactions would likely be unselective and could result in a mixture of products.
Mechanistic Investigations of this compound Reactions
Reaction Kinetics and Thermodynamic Studies
No specific kinetic or thermodynamic data for reactions involving this compound have been reported. For related lactams, studies on the kinetics of ring-opening polymerization have been conducted. The rate of polymerization is influenced by factors such as the monomer concentration, catalyst type, and temperature. The thermodynamic feasibility of such reactions is governed by the change in Gibbs free energy, which is influenced by the ring strain of the lactam.
Identification of Reaction Intermediates and Transition States
For reactions involving functionalization at the α-carbonyl position, the key reaction intermediate is the lactam enolate. The geometry and stability of this enolate would be crucial in determining the stereochemical outcome of subsequent reactions. In N-acylation reactions, a tetrahedral intermediate is formed at the nitrogen atom before the elimination of a leaving group. The transition states for these reactions would involve the formation and breaking of bonds at the reacting centers. Computational chemistry could provide valuable insights into the structures of these intermediates and transition states.
Polymerization Studies (if the lactam exhibits polymerizable characteristics)
Lactams, particularly ε-caprolactam, are well-known monomers for the production of polyamides through ring-opening polymerization. This compound, as a substituted caprolactam, also has the potential to undergo polymerization.
The polymerization can be initiated by anionic, cationic, or hydrolytic methods.
Anionic Polymerization: This is a common method for lactam polymerization and typically involves a strong base as an initiator and an N-acyl lactam as an activator. The presence of the methyl groups on the ring of this compound would likely influence the rate of polymerization and the properties of the resulting polymer. The steric hindrance caused by the methyl groups might decrease the rate of polymerization compared to unsubstituted ε-caprolactam.
Cationic Polymerization: This method uses protic acids or Lewis acids as initiators. The mechanism involves the protonation of the carbonyl oxygen followed by nucleophilic attack of another monomer molecule.
Hydrolytic Polymerization: This involves heating the lactam with water, which leads to the formation of the corresponding amino acid. The amino acid then initiates the polymerization process.
The resulting polymer, a substituted polyamide, would be expected to have different physical and mechanical properties compared to nylon-6, the polymer derived from ε-caprolactam. The methyl groups would likely increase the amorphous character of the polymer, leading to a lower melting point and potentially increased solubility in organic solvents.
Spectroscopic and Advanced Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. msu.edu By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For 3,3,5-Trimethylazepan-2-one, both one-dimensional and two-dimensional NMR experiments are crucial for a complete structural assignment.
One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, offer fundamental insights into the molecular structure. slideshare.net
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals for each unique proton environment. The chemical shifts (δ) of these signals are influenced by the electron density around the protons. For instance, protons near the electron-withdrawing carbonyl group (C=O) of the lactam ring are expected to appear at a lower field (higher ppm value) compared to those on the alkyl chain. The integration of the peaks corresponds to the number of protons in each environment, and the splitting patterns (multiplicity), governed by the n+1 rule, reveal the number of adjacent protons. docbrown.info
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shift of the carbonyl carbon in the azepane ring is characteristically found at a low field (around 170-180 ppm) due to the deshielding effect of the double bond to oxygen. The quaternary carbon at position 3 and the methyl carbons will also have characteristic chemical shifts. While ¹³C-¹³C coupling is generally not observed due to the low natural abundance of ¹³C, proton-coupled ¹³C spectra can provide additional structural information. slideshare.netnih.gov
Predicted NMR Data for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |
| C2 (C=O) | - | ~175 | - |
| C3 | - | ~40-50 | - |
| 2 x CH₃ at C3 | ~1.1-1.3 | ~25-30 | Singlet |
| C4-H₂ | ~1.5-1.8 | ~35-45 | Multiplet |
| C5-H | ~1.8-2.1 | ~30-40 | Multiplet |
| CH₃ at C5 | ~0.9-1.1 | ~20-25 | Doublet |
| C6-H₂ | ~1.4-1.7 | ~40-50 | Multiplet |
| C7-H₂ | ~3.2-3.5 | ~45-55 | Multiplet |
| N-H | ~6.0-8.0 | - | Broad Singlet |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity and spatial relationships between atoms in a molecule. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu For this compound, COSY would show correlations between the protons on adjacent carbons in the azepane ring, helping to trace the carbon framework. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC identifies direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu This is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes four). scribd.com This experiment is crucial for identifying quaternary carbons (like C2 and C3 in this molecule) which have no attached protons and for piecing together different fragments of the molecule. emerypharma.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. Correlations in a NOESY spectrum indicate that protons are close to each other in space, even if they are not directly connected through bonds. This is particularly useful for determining the stereochemistry and preferred conformation of the molecule, such as the relative orientation of the methyl groups.
The seven-membered azepane ring is conformationally flexible. rsc.orgnih.gov Advanced NMR techniques, such as variable-temperature NMR studies and the use of specialized pulse sequences, can provide insights into the dynamic processes occurring within the ring. nih.gov By analyzing changes in the NMR spectra at different temperatures, it is possible to determine the energy barriers for ring inversions and to identify the most stable conformations.
Mass Spectrometry (MS) for Molecular Information
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. msu.edu It is used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to within a few parts per million (ppm). nih.gov This high accuracy allows for the unambiguous determination of the molecular formula of this compound (C₁₀H₁₉NO) by distinguishing it from other compounds that may have the same nominal mass.
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. nationalmaglab.org In a typical MS/MS experiment, the molecular ion of this compound would be selected and then subjected to fragmentation. The resulting fragment ions are then analyzed to provide information about the structure of the original molecule. The fragmentation of cyclic amides, like azepanes, can be complex but often involves characteristic losses of small molecules such as CO, NH₃, or fragments of the alkyl chain. nih.govrsc.org Analysis of these fragmentation patterns can help to confirm the proposed structure. shimadzu.com
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
The most prominent absorption bands in the infrared spectrum are associated with the amide group. nih.gov These include the N-H stretching vibration, typically observed in the region of 3300–3500 cm⁻¹, and the amide I band, which is primarily due to C=O stretching and appears strongly between 1600–1800 cm⁻¹. nih.gov The amide II band, a mixture of N-H in-plane bending and C-N stretching, is found around 1470–1570 cm⁻¹. nih.gov The presence of methyl groups would be confirmed by C-H stretching vibrations between 2800 and 3000 cm⁻¹. docbrown.info
Raman spectroscopy, which relies on inelastic scattering of monochromatic light, serves as a complementary technique. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C-C backbone and symmetric C-H bending modes of the trimethyl-substituted ring would be expected to yield distinct Raman signals. The analysis of both IR and Raman spectra allows for a comprehensive assignment of the vibrational modes of the molecule.
Table 1: Predicted Prominent Vibrational Bands for this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Method |
|---|---|---|
| N-H Stretch | 3300–3500 | IR |
| C-H Stretch (Alkyl) | 2800–3000 | IR, Raman |
| Amide I (C=O Stretch) | 1600–1800 | IR |
| Amide II (N-H Bend, C-N Stretch) | 1470–1570 | IR |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wordpress.com For substituted ε-caprolactams, this technique reveals that the seven-membered ring typically adopts a chair-type conformation. rsc.org This analysis provides exact coordinates for each atom, enabling the detailed examination of bond lengths, angles, and intermolecular forces.
From a successful crystal structure determination, a complete geometric description of the this compound molecule can be obtained. Studies on analogous substituted ε-caprolactams show that the lactam group tends to be planar. rsc.org The bond lengths and angles would conform to standard values for sp³-hybridized carbon atoms in the ring and an sp²-hybridized carbonyl group. For instance, the C=O double bond is expected to be approximately 1.24 Å, while C-N and C-C single bonds would measure around 1.34 Å and 1.53 Å, respectively. Torsion angles define the puckering of the azepane ring and the orientation of the methyl substituents, which can be either axial or equatorial. Research on similar systems indicates that bulky substituents may influence the ring to adopt a conformation that minimizes steric strain. rsc.org
Table 2: Representative Bond Parameters for Substituted ε-Caprolactams
| Parameter | Typical Value |
|---|---|
| C=O Bond Length | ~ 1.24 Å |
| Lactam C-N Bond Length | ~ 1.34 Å |
| C-C Bond Length | ~ 1.53 Å |
| N-C=O Bond Angle | ~ 122° |
| C-N-C Bond Angle | ~ 120° |
| C-C-C Bond Angle | ~ 114° |
Note: These are representative values from related structures; precise values for this compound require specific experimental determination.
Computational Chemistry and Theoretical Investigations of 3,3,5 Trimethylazepan 2 One
Prediction of Spectroscopic Parameters:Theoretical predictions for spectroscopic data (such as NMR, IR, or UV-Vis) for 3,3,5-Trimethylazepan-2-one are absent from the current body of scientific literature.
Therefore, until such specific computational research is conducted and published, a comprehensive and scientifically accurate article adhering to the requested detailed outline cannot be produced.
Computational Prediction of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly accurate in predicting NMR parameters. For a molecule like this compound, the first step involves geometry optimization to find its most stable three-dimensional conformation(s). Subsequently, the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) are calculated, typically using the Gauge-Including Atomic Orbital (GIAO) method.
The calculated isotropic shielding constants are then converted to chemical shifts (δ) by referencing them against the shielding constant of a standard compound, such as tetramethylsilane (TMS), computed at the same level of theory.
δ_sample = (σ_ref - σ_sample) / (1 - σ_ref)
Recent advancements in machine learning (ML) have also led to the development of highly accurate prediction tools. nih.govnih.gov These models are trained on large datasets of experimentally determined NMR spectra and can predict ¹H and ¹³C chemical shifts with a mean absolute error that is often comparable to or better than that of DFT methods, and at a fraction of the computational cost. nih.gov For this compound, such a predictive tool could rapidly generate a theoretical spectrum, aiding in the assignment of experimental peaks.
Below is a hypothetical data table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for substituted caprolactams.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 (C=O) | - | ~178 |
| C3 | - | ~45 |
| C3-CH₃ (axial) | ~1.10 | ~28 |
| C3-CH₃ (equatorial) | ~1.15 | ~29 |
| C4 | ~1.60-1.75 | ~35 |
| C5 | ~1.80-1.95 | ~30 |
| C5-CH₃ | ~0.95 (doublet) | ~22 |
| C6 | ~3.20-3.35 | ~48 |
| C7 | ~2.40-2.55 | ~38 |
| N1-H | ~6.50 (broad) | - |
Note: This table is illustrative and not based on specific computational results for this compound.
Simulation of IR and Raman Spectra
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule based on its vibrational modes. Computational methods can simulate these spectra with high accuracy. The process begins with the optimization of the molecular geometry to a minimum on the potential energy surface. Following this, the second derivatives of the energy with respect to the atomic coordinates are calculated to produce a Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the normal modes of the molecule.
IR intensities are determined from the changes in the molecular dipole moment during each vibration, while Raman activities are calculated from the changes in the polarizability. chemrxiv.org DFT methods are commonly employed for these calculations. mdpi.comnih.gov The resulting data is a list of frequencies and their corresponding intensities, which can be plotted to generate a theoretical spectrum. Often, a scaling factor is applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical method. nih.gov
For this compound, the simulated IR spectrum would be expected to show a prominent absorption band for the amide C=O stretch (Amide I band) typically around 1650 cm⁻¹. Other characteristic peaks would include the N-H stretch, and various C-H stretching and bending vibrations from the methyl and methylene (B1212753) groups.
A hypothetical table of key predicted vibrational frequencies is presented below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |
| N-H Stretch | ~3350 | High | Low |
| C-H Stretch (asymmetric) | ~2960 | Medium | High |
| C-H Stretch (symmetric) | ~2870 | Medium | High |
| C=O Stretch (Amide I) | ~1650 | Very High | Medium |
| N-H Bend (Amide II) | ~1550 | High | Low |
| CH₂/CH₃ Bending | ~1460-1370 | Medium | Medium |
Note: This table is illustrative and not based on specific computational results for this compound.
Reaction Mechanism Elucidation through Computational Modeling
Computational chemistry is a crucial tool for investigating the detailed mechanisms of chemical reactions, providing insights that are often inaccessible through experimental means alone.
To understand a reaction pathway, such as the hydrolysis of the lactam ring in this compound, computational chemists identify the transition state (TS) structure. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are used to locate these structures.
Once a TS is found, it is confirmed by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. An Intrinsic Reaction Coordinate (IRC) calculation is then performed. This involves following the reaction path downhill from the TS to connect it to the corresponding reactant and product minima, thereby confirming that the located TS is indeed the correct one for the reaction of interest. nih.gov
For lactam hydrolysis, computational studies can compare different potential mechanisms, for instance, acid-catalyzed versus base-catalyzed pathways. cdnsciencepub.com The calculations can reveal the number of steps involved, the presence of any intermediates, and the rate-determining step of the reaction. For example, studies on the hydrolysis of β-lactams have shown how computational modeling can distinguish between different transition state structures and elucidate the role of catalysts. nih.govacs.org
Structure-Reactivity and Structure-Property Relationship Studies (SAR/SPR) using Computational Approaches
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physical properties. wikipedia.org Computational descriptors are at the heart of these models. For a series of substituted azepanones, including this compound, a QSAR/SPR study would involve calculating a wide range of molecular descriptors.
These descriptors can be categorized as:
Electronic: Dipole moment, partial atomic charges, energies of frontier molecular orbitals (HOMO/LUMO).
Steric: Molecular volume, surface area, specific conformational parameters.
Topological: Indices that describe the connectivity of the atoms in the molecule.
Hydrophobic: LogP (the logarithm of the partition coefficient between octanol and water).
Once calculated for a set of molecules with known activities or properties, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical model. jchemlett.com
Activity = c₀ + c₁·D₁ + c₂·D₂ + ... + cₙ·Dₙ
Where D₁, D₂, ... are the molecular descriptors and c₁, c₂, ... are their regression coefficients. Such models can then be used to predict the activity or properties of new, untested compounds and to provide insight into the structural features that are important for the desired outcome. For instance, a QSAR study on lactam derivatives might reveal that a specific substitution pattern or a particular conformational preference leads to enhanced biological activity. tubitak.gov.tr
Synthesis and Exploration of 3,3,5 Trimethylazepan 2 One Derivatives and Analogs
Design Principles for New Azepan-2-one (B1668282) Scaffolds Based on 3,3,5-Trimethylazepan-2-one
The design of new azepan-2-one scaffolds originating from this compound is guided by the concept of "privileged structures," which are molecular frameworks capable of interacting with multiple biological targets. unife.it The existing trimethyl-substituted core serves as a validated starting point for chemical exploration. rsc.org Design strategies often involve a core-hopping approach, where the central azepan-2-one ring is identified as a suitable replacement for other known linkers or scaffolds in bioactive compounds. rsc.orgnih.gov
Key design principles include:
Leveraging Existing Stereochemistry: The chiral center at the C5 position allows for the development of stereoisomerically pure compounds, which is crucial for optimizing interactions with chiral biological targets like enzymes and receptors.
Modulating Physicochemical Properties: The three methyl groups influence the lipophilicity and steric bulk of the molecule. New designs can build upon this by introducing polar or ionizable groups to balance properties like solubility and membrane permeability.
Scaffold Rotation and Vectorial Display: Computational modeling is used to predict how modifications to the scaffold will alter the spatial orientation of key functional groups. Even minor changes, such as shifting a substituent's position, can dramatically change the orientation of pharmacophoric features and impact biological activity. nih.gov
Core-Hopping and Virtual Screening: Virtual screening workflows, combining ligand- and structure-based methods, are employed to identify the azepan-2-one core as a promising substitute for other chemical moieties in known active compounds. rsc.org This allows for the rapid identification of new derivatives with a higher probability of success.
Systematic Derivatization at Various Positions of the Azepane Ring and Lactam Moiety
Systematic derivatization of the azepan-2-one scaffold is a primary strategy for exploring chemical space and modulating activity. Modifications can be targeted at the lactam nitrogen, the alpha-carbon to the carbonyl, and other positions on the seven-membered ring.
N-Arylation and N-Alkylation: The lactam nitrogen is a common site for modification. Palladium-catalyzed N-arylation reactions, for instance, can be used to introduce various aryl and heteroaryl groups. nih.gov This position is often crucial for orienting other substituents and can be a key interaction point.
Ring Expansion and Annulation: Densely substituted azepanones can be synthesized in a single step through (4+3) annulation reactions. For example, the reaction of donor-acceptor cyclopropanes with azadienes, catalyzed by Lewis acids like Ytterbium triflate (Yb(OTf)₃), yields highly functionalized azepane derivatives with good to excellent yields and high diastereoselectivity. nih.gov
Functionalization via Ring Expansion of Pyrrolidines: A method for creating di- and tri-substituted fluoroalkylated azepanes involves the ring expansion of pyrrolidines. This proceeds through a regioselective attack of various nucleophiles on a bicyclic azetidinium intermediate, allowing for the introduction of substituents at the C4 position. researchgate.net
A summary of potential derivatization strategies is presented below:
| Position | Derivatization Strategy | Reagents/Conditions | Potential Functional Groups |
| N1 (Lactam N) | N-Arylation | Pd-catalysis, Aryl halides | Aryl, Heteroaryl |
| N1 (Lactam N) | N-Alkylation | Base, Alkyl halides | Alkyl, Benzyl |
| C4 | Nucleophilic Attack on Azetidinium Intermediate | Ring expansion of pyrrolidines | Fluoroalkyl, various nucleophile-derived groups |
| Multiple | (4+3) Cycloaddition | Yb(OTf)₃, Donor-acceptor cyclopropanes, Azadienes | Aryl, Amino, Ester |
Synthesis of Stereoisomers and Enantiomerically Pure Derivatives
The presence of a stereocenter at the C5 position of this compound makes the synthesis of enantiomerically pure derivatives a critical objective for creating selective compounds.
One effective method for generating chiral lactams is through the diastereoselective ring expansion of a prochiral starting material. A procedure for converting a symmetrical 4-substituted cyclohexanone (B45756) into an enantiomerically pure 5-substituted caprolactam has been described. nih.gov This technique utilizes a chiral 1,3-azidopropanol derivative, which reacts with the ketone in the presence of a Lewis acid promoter like BF₃·OEt₂. nih.gov The resulting N-substituted lactam is formed with high diastereoselectivity, and the chiral auxiliary on the nitrogen can be subsequently removed in two stages to yield the final enantiopure lactam. nih.gov
Another powerful strategy is asymmetric catalysis. For instance, the (4+3) annulation of cyclopropanes and azadienes can be rendered enantioselective by using a copper triflate (Cu(OTf)₂) catalyst in conjunction with a chiral trisoxazoline (Tox) ligand. nih.gov This approach allows for the direct synthesis of densely substituted, chiral azepanone scaffolds. nih.gov
Furthermore, stereoselective synthesis of heavily hydroxylated azepane iminosugars has been achieved using an osmium-catalyzed tethered aminohydroxylation reaction. This method creates a new C-N bond with complete regio- and stereocontrol. nih.gov
Bioisosteric Modifications of the Lactam Core
Bioisosteric replacement is a key strategy in medicinal chemistry to improve a molecule's properties while retaining its desired biological activity. For the azepan-2-one scaffold, this can involve modifying the lactam amide bond or replacing the entire heterocyclic ring.
The amide bond of a lactam can be replaced with various bioisosteres to enhance metabolic stability, improve membrane permeability, or alter hydrogen bonding capacity. nih.gov Common replacements for an amide bond include heterocycles like 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles. nih.gov These groups can mimic the planarity and dipole moment of the amide bond they replace. nih.gov In one study, replacing a problematic amide with an oxadiazole resulted in compounds with nearly equal potency and improved in vitro metabolic stability. nih.gov
Other potential bioisosteric replacements for the lactam amide include:
Thioamides
Retro-inverted amides
Ureas
Sulfonamides
Carbamates nih.gov
Beyond the amide bond, the entire azepane ring can be replaced. In the development of ROCK inhibitors, a benzoazepinone core was successfully used as a "core-hopping" replacement for an acetamido-thiazole scaffold, validating it as a suitable bioisostere. rsc.orgnih.gov In another example, capuramycin (B22844) analogues were synthesized where the azepan-2-one moiety was replaced with various substituents, with phenyl-type groups found to be effective replacements. nih.gov
Impact of Substituents on Ring Conformation and Reactivity Profiles
The seven-membered azepan-2-one ring is conformationally flexible, and the introduction of substituents can have a profound impact on its preferred three-dimensional shape and chemical reactivity. The most stable conformation for ε-caprolactam is a chair-type conformation with a planar lactam group. rsc.orgresearchgate.net
Studies on substituted ε-caprolactams using X-ray crystallography and NMR spectroscopy have revealed several key principles: rsc.org
Chair Conformation Dominance: The chair conformation is the predominant form for most substituted caprolactams. rsc.org
Equatorial Preference: Substituents generally prefer to occupy an equatorial position to minimize steric strain. For example, a methoxycarbonyl group at the C6 position resides in an equatorial orientation. rsc.org
Forcing Axial Conformations: The introduction of a bulky group, such as a tert-butyloxycarbonyl (BOC) group on the lactam nitrogen, can induce a conformational switch. This steric pressure can force an otherwise equatorial substituent into an axial position. rsc.org In one case, an N-BOC protected lactam was found to exist as an equilibrium of two chair forms, with the axial conformer being surprisingly dominant (70%). rsc.org
Cis/Trans Isomer Effects: The relative stereochemistry of substituents significantly influences conformation. For cis-disubstituted isomers, a single chair form with both substituents in equatorial positions is often observed. In contrast, the analogous trans-isomers may exist as an equilibrium between two rapidly interconverting chair forms, where each substituent can sample both axial and equatorial positions. rsc.org
These conformational changes directly affect the molecule's reactivity by altering the accessibility of reactive sites and the alignment of orbitals.
Development of Library Synthesis Strategies for Azepan-2-one Analogues
The efficient creation of large, diverse collections of related compounds, known as chemical libraries, is essential for modern drug discovery and materials science. For the azepan-2-one scaffold, several strategies have been developed to facilitate library synthesis.
A key approach involves designing scaffolds with multiple points of diversity that can be functionalized using orthogonal protection strategies. For example, an azabicyclic scaffold, which can be generated from pyrrole (B145914) Diels-Alder reactions, was designed to be orthogonally deprotected, yielding three distinct points for diversification. researchgate.net This allowed for the synthesis of a 24-member library from just four core structures. researchgate.net
Another strategy is the use of one-pot, multi-component reactions. A gold-catalyzed aza-enyne metathesis followed by a magnesium-catalyzed [4+3] cycloaddition reaction has been used to generate substituted azepines from simple starting materials like propiolates, imines, and cyclopropanes in a single step. researchgate.net
The development of robust synthetic methodologies is crucial for library generation. Convergent methods, such as the Lewis acid-catalyzed (4+3) annulation, are particularly valuable as they are easily scalable and produce densely substituted azepanones in a single, highly stereoselective step. nih.gov This efficiency is paramount for producing the large number of compounds required for high-throughput screening and structure-activity relationship studies.
Advanced Methodologies and Future Research Directions in 3,3,5 Trimethylazepan 2 One Chemistry
Application of Flow Chemistry for Scalable Synthesis
The transition from batch to continuous flow processing is a critical step in modernizing the synthesis of chemical compounds, offering enhanced safety, efficiency, and scalability. For the production of 3,3,5-trimethylazepan-2-one, flow chemistry presents a compelling alternative to traditional batch methods, particularly for the key Beckmann rearrangement step. wikipedia.orgnumberanalytics.com The archetypal synthesis of ε-caprolactam, the parent structure of azepan-2-ones, relies on this rearrangement of a cyclohexanone (B45756) oxime. wikipedia.orgnih.gov
| Parameter | Batch Synthesis | Flow Synthesis |
| Scalability | Limited, requires larger vessels | Easily scalable by extending run time |
| Safety | Higher risk with exothermic reactions and hazardous materials | Improved safety due to smaller reaction volumes and better control |
| Heat & Mass Transfer | Often inefficient, leading to side products | Highly efficient, resulting in better yield and purity |
| Process Control | Difficult to maintain precise control | Precise control over temperature, pressure, and residence time |
| Footprint | Large, requires significant lab space | Compact, more efficient use of space |
Stereoselective Catalysis in the Preparation of Chiral this compound
The presence of a stereocenter at the C5 position of this compound necessitates the development of stereoselective synthetic methods to access enantiomerically pure forms. Such methods are crucial for investigating the differential biological activities of the individual enantiomers.
Enantioselective Catalysis: Asymmetric catalysis offers a direct route to chiral lactams. For instance, nickel-catalyzed enantioselective C(sp³)–H alkylation of saturated heterocycles has emerged as a powerful tool for constructing chiral C(sp³)–C(sp³) bonds. nih.gov This strategy could be adapted to the synthesis of chiral precursors to this compound. Organocatalysis also presents a viable pathway, with domino-type Michael additions using chiral bifunctional organocatalysts enabling the synthesis of enantiomerically enriched heterocyclic compounds. colab.wsnih.gov
Enzymatic Kinetic Resolution: An alternative approach is the kinetic resolution of a racemic mixture of this compound or its precursors. Lipases are commonly employed for the enantioselective acylation of racemic alcohols and amines. This method has been successfully applied to the resolution of various lactam-containing compounds, yielding products with high enantiomeric purity. bjmu.edu.cn
| Strategy | Catalyst/Enzyme | Description | Potential Outcome |
| Asymmetric Hydrogenation | Chiral Ruthenium or Rhodium complexes | Asymmetric hydrogenation of a prochiral enamine precursor. | Enantiomerically enriched this compound. |
| Enantioselective C-H Functionalization | Chiral Nickel or Palladium catalysts | Directed or undirected C-H activation and functionalization of a prochiral precursor. | Access to specific enantiomers through stereoselective bond formation. |
| Enzymatic Kinetic Resolution | Lipases (e.g., Candida antarctica lipase (B570770) B) | Selective acylation of one enantiomer of racemic this compound or a precursor. | Separation of enantiomers, yielding one enantiomer in high purity. |
Photochemical and Electrochemical Approaches to Azepan-2-one (B1668282) Transformations
Photochemical and electrochemical methods provide mild and selective avenues for the functionalization of lactam scaffolds, including this compound. These techniques often proceed through radical intermediates, enabling transformations that are challenging to achieve with traditional ionic chemistry. nih.gov
Photoredox Catalysis: Visible-light photoredox catalysis has been effectively used for the direct N-arylation and C-H functionalization of lactams. acs.orgnih.gov These methods typically involve the generation of a nitrogen- or carbon-centered radical from the lactam, which can then react with a suitable coupling partner. rsc.org Such strategies could be employed to introduce a wide range of substituents onto the this compound core, expanding its chemical diversity. The scalability of photochemical reactions is also enhanced when performed under continuous flow conditions. acs.org
Electrochemistry: Organic electrochemistry offers a green and efficient alternative for driving chemical reactions. Electrochemical methods can be used for cyclization reactions to form pyrrolidinones and could potentially be adapted for the synthesis or functionalization of azepan-2-one derivatives. gre.ac.uk The translation of batch electrochemical processes to continuous flow reactors is a key step for industrial application, allowing for excellent productivity. gre.ac.uk
Integration with High-Throughput Experimentation and Automation
High-Throughput Experimentation (HTE) is a powerful tool for accelerating the discovery and optimization of chemical reactions. youtube.comnumberanalytics.com By running a large number of experiments in parallel on a small scale, HTE allows for the rapid screening of catalysts, solvents, temperatures, and other reaction parameters. youtube.com
For the synthesis and functionalization of this compound, HTE can be employed to:
Optimize Synthesis: Quickly identify the optimal conditions for the Beckmann rearrangement or other synthetic steps to maximize yield and minimize byproducts.
Discover New Reactions: Screen a wide array of catalysts and reagents to uncover novel transformations of the this compound scaffold. youtube.com
Library Synthesis: Rapidly generate a library of derivatives by reacting the core scaffold with a diverse set of building blocks. youtube.com
The integration of HTE with automated synthesis platforms can further accelerate the drug discovery process by enabling the creation and testing of large compound libraries with minimal manual intervention. nih.govnih.gov
Machine Learning and Artificial Intelligence in Predicting Chemical Properties and Synthesis Routes for Substituted Lactams
Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties and the design of synthetic routes. arxiv.org For substituted lactams like this compound, these computational tools offer significant advantages.
Property Prediction: ML models can be trained on large datasets of known compounds to predict various physicochemical and biological properties, such as solubility, toxicity, and receptor binding affinity. acs.orgnih.govnih.gov This allows for the in silico screening of virtual libraries of this compound derivatives, prioritizing the synthesis of compounds with the most promising profiles. arxiv.orgacs.org
| Application | AI/ML Tool | Input | Output |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models, Deep Neural Networks | Molecular structure of this compound derivatives | Predicted biological activity, ADMET properties |
| Retrosynthesis | Template-based or template-free retrosynthesis algorithms | Target structure of a functionalized this compound | Plausible synthetic routes with starting materials and reaction steps |
| Reaction Optimization | Bayesian optimization, Reinforcement learning | Experimental data from HTE screens | Optimized reaction conditions (temperature, catalyst, etc.) |
Exploration of Novel Chemical Space Enabled by this compound Scaffold
The this compound scaffold serves as a starting point for exploring novel regions of chemical space. rsc.orgresearchgate.net By applying the advanced synthetic methodologies discussed previously, a diverse library of derivatives can be generated, each with unique three-dimensional arrangements of functional groups.
The functionalization of the lactam ring at various positions (N1, C4, C6, C7) using techniques like photoredox catalysis can introduce a wide array of substituents. acs.orgnih.gov Furthermore, the inherent chirality of the C5 position, when controlled through stereoselective synthesis, adds another layer of diversity. Chemoinformatic analyses can be used to map the chemical space occupied by these new compounds and compare it to existing libraries of bioactive molecules, identifying under-explored areas with high potential for novel biological activity. rsc.orgresearchgate.net The strategic diversification of the this compound core can lead to the discovery of new chemical entities with valuable therapeutic properties. rsc.org
Conclusion and Outlook in 3,3,5 Trimethylazepan 2 One Research
Synthesis of Key Academic Findings and Contributions
Research into 3,3,5-Trimethylazepan-2-one is situated within the broader context of substituted caprolactam chemistry. While specific studies on this trimethylated variant are not extensively documented in publicly available literature, key academic contributions to the synthesis and understanding of substituted lactams provide a foundational framework.
The synthesis of substituted lactams, including those with multiple alkyl groups like this compound, often relies on sophisticated organic synthesis methodologies. General approaches to constructing substituted caprolactam rings include the Beckmann rearrangement of substituted cyclohexanone (B45756) oximes and various cyclization strategies. For a polysubstituted system such as this compound, controlling the stereochemistry at the C5 position presents a significant synthetic challenge.
Key academic contributions in the broader field that are relevant include:
Development of Catalytic Systems: Advances in catalysis, particularly in asymmetric synthesis, are crucial for producing specific stereoisomers of substituted lactams. While not directly applied to this compound in published studies, the development of chiral catalysts for lactam synthesis is a major academic achievement. nih.govrsc.org
Novel Cyclization Methods: Researchers have explored various cascade and multicomponent reactions to build complex lactam structures efficiently. rsc.org These methods offer potential pathways to synthesize polysubstituted azepan-2-ones.
Functionalization of Pre-existing Lactam Rings: Studies on the selective functionalization of the caprolactam ring at various positions provide tools that could be adapted for the synthesis or modification of this compound.
It is important to note that the gem-dimethyl group at the C3 position introduces specific steric and electronic effects that would influence the reactivity and synthetic accessibility of the molecule, a topic that represents a gap in the current specific knowledge base.
Unresolved Challenges and Open Questions in this compound Chemistry
The chemistry of this compound is rife with unanswered questions, primarily stemming from the limited specific research on this compound. The primary challenges and open questions can be extrapolated from the broader difficulties encountered in substituted lactam chemistry.
Table 1: Key Unresolved Challenges
| Challenge | Description |
| Stereoselective Synthesis | The presence of a stereocenter at the C5 position, in addition to the gem-dimethyl group at C3, makes the stereocontrolled synthesis of different diastereomers and enantiomers a significant hurdle. Developing catalytic or chiral auxiliary-based methods to selectively access (R)- and (S)-3,3,5-trimethylazepan-2-one remains an open challenge. rsc.org |
| Scalable Synthetic Routes | Establishing a robust and scalable synthetic pathway to this compound is crucial for enabling more extensive research and potential applications. Current general methods for substituted lactams may not be directly applicable or efficient for this specific substitution pattern. |
| Ring-Opening Polymerization | A fundamental question is how the trimethyl substitution pattern affects the ring-opening polymerization of this lactam compared to unsubstituted caprolactam. The steric hindrance and electronic effects of the methyl groups could significantly impact polymerizability and the properties of the resulting polyamide. |
| Biological Activity Profile | The biological properties of this compound are largely unexplored. It is an open question whether the specific substitution pattern confers any interesting pharmacological activities. |
Promising Avenues for Fundamental Research and Discovery
The gaps in our understanding of this compound present numerous opportunities for fundamental research and discovery.
Exploration of Novel Synthetic Methodologies: The development of novel synthetic routes, potentially leveraging modern catalytic methods like C-H activation or enzymatic resolutions, could provide efficient access to this molecule and its stereoisomers. This would open the door to a more thorough investigation of its properties.
Computational and Mechanistic Studies: Theoretical studies, such as density functional theory (DFT) calculations, could provide valuable insights into the conformational preferences, reactivity, and spectral properties of this compound. Understanding the reaction mechanisms for its potential synthesis and polymerization would be a significant contribution.
Investigation of Polymer Chemistry: A systematic study of the ring-opening polymerization of the different stereoisomers of this compound could lead to the discovery of new polyamides with unique thermal, mechanical, and biodegradable properties. The influence of the methyl groups on crystallinity and other polymer characteristics is a key area for investigation.
Screening for Biological Activity: Given that many substituted lactams exhibit biological activity, a comprehensive screening of this compound and its derivatives against various biological targets could uncover potential applications in medicine or agriculture. researchgate.net
Future Directions in the Broader Field of Substituted Azepan-2-one (B1668282) Chemistry
The research on this compound is intrinsically linked to the broader field of substituted azepan-2-one chemistry. Future directions in this wider area will undoubtedly influence and be influenced by studies on specific derivatives.
Sustainable Synthesis: A major trend in chemical synthesis is the development of more sustainable and environmentally friendly methods. Future research will likely focus on catalytic routes that minimize waste and use renewable starting materials for the production of substituted caprolactams.
Advanced Materials from Functionalized Polyamides: There is growing interest in creating "smart" polymers with tailored properties. The incorporation of functionalized azepan-2-one monomers into polyamides can lead to materials with enhanced thermal stability, flame retardancy, or specific recognition capabilities.
Biomedical Applications: The biocompatibility and biodegradability of certain polyamides make them attractive for biomedical applications such as drug delivery systems, tissue engineering scaffolds, and medical implants. Research into new substituted azepan-2-ones will likely explore their potential in these areas.
Catalyst and Reagent Development: The quest for more efficient, selective, and versatile catalysts for lactam synthesis and polymerization will continue to be a driving force in the field. This includes the development of new organocatalysts, metal complexes, and biocatalysts.
Q & A
Basic Research Questions
Q. What are the recommended laboratory methods for synthesizing 3,3,5-Trimethylazepan-2-one?
- Methodology : A modified Curtius rearrangement or cyclization of substituted ε-lactam precursors under reflux conditions is commonly employed. For example, procedures involving toluene as a solvent (15 mL/mmol substrate) and heating at 110°C for controlled reaction times (e.g., 7–12 hours) can be adapted from analogous heterocyclic syntheses . Key steps include solvent evaporation under reduced pressure, sequential washing with water and ethanol, and oven drying to isolate the product.
Q. How should researchers characterize this compound using spectroscopic techniques?
- Methodology :
- NMR : Use - and -NMR to confirm methyl group environments (δ 1.2–1.5 ppm for CH) and the lactam carbonyl (δ 170–175 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) with ESI+ ionization can verify molecular ion peaks (e.g., [M+H] for CHNO).
- IR : A strong carbonyl stretch (~1650–1700 cm) confirms the lactam ring.
Q. What solvent systems are optimal for purifying this compound?
- Methodology : Utilize column chromatography with silica gel and a gradient of ethyl acetate/hexane (10–40%) to separate impurities. Recrystallization in warm ethanol (40–50°C) improves purity, as demonstrated in similar lactam purification workflows .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodology :
- Temperature : Screen reflux temperatures (90–120°C) to balance reaction rate and byproduct formation.
- Catalysts : Test bases like DIPEA (1.1–1.5 equiv.) to enhance cyclization efficiency, as seen in triazine-based syntheses .
- Solvent : Compare polar aprotic (e.g., DMF) vs. non-polar (e.g., toluene) solvents for dielectric effects on intermediate stability.
Q. How can contradictions in reported physicochemical properties (e.g., melting point, solubility) be resolved?
- Methodology :
- Purity Analysis : Employ HPLC with a C18 column (acetonitrile/water mobile phase) to quantify impurities affecting melting point ranges (e.g., mp 118–120°C for analogous lactams ).
- Crystallography : Single-crystal X-ray diffraction can resolve discrepancies in solid-state properties.
- Standardization : Adopt pharmacopeial protocols (e.g., USP-NF) for consistent measurement conditions .
Q. What computational approaches are suitable for studying the reactivity of this compound?
- Methodology :
- DFT Calculations : Model transition states for ring-opening reactions using Gaussian 16 with B3LYP/6-31G(d) basis sets.
- Molecular Dynamics (MD) : Simulate solvation effects in toluene or DMSO to predict solubility trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
